4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde
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Overview
Description
4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . This compound is an aldehyde derivative from the pyridine and impurities subcategory, known for its unique molecular structure and exceptional purity .
Preparation Methods
The synthesis of 4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the Friedlander Cyclocondensation of 2-amino-4,6-dimethyl nicotinaldehyde with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it is studied for its potential therapeutic properties and biological activities . The compound is also used in industrial applications for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific molecular structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-methyl-6-(N-methylanilino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11-8-14(15-9-12(11)10-17)16(2)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
ZUPVDDXLXIBOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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